In-Depth Technical Guide: Chemical Structure Analysis of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol
In-Depth Technical Guide: Chemical Structure Analysis of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol
Introduction
The azetidine scaffold is a cornerstone in medicinal chemistry, valued for its unique three-dimensional structure and its capacity to act as a bioisostere for various cyclic and acyclic moieties.[1] Among the diverse derivatives, 3-substituted azetidin-3-ols represent a class of compounds with significant potential in drug discovery. This guide provides an in-depth technical analysis of the chemical structure of a specific analogue, 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol. This compound incorporates a sterically influential ortho-isopropoxy group on the phenyl ring, a feature that profoundly impacts its physicochemical properties and analytical characterization.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the core structural features of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol, outline detailed protocols for its comprehensive spectroscopic analysis, and discuss the interpretation of the resulting data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Core Structural Features and Synthetic Considerations
The chemical structure of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol comprises a central four-membered azetidine ring, a tertiary alcohol at the 3-position, and a phenyl ring substituted with a propan-2-yloxy (isopropoxy) group at the ortho position.
The Azetidine Ring
The four-membered azetidine ring is a strained heterocyclic system that imparts a distinct conformational rigidity to the molecule. This strained nature can influence its reactivity and binding characteristics with biological targets.[2] The nitrogen atom within the ring provides a site for potential protonation or further functionalization, which can modulate the compound's solubility and pharmacological profile.
The 3-Aryl-3-ol Moiety
The presence of both an aryl group and a hydroxyl group on the same carbon atom (C3) of the azetidine ring is a key structural feature. This tertiary alcohol can participate in hydrogen bonding, a critical interaction in molecular recognition by biological macromolecules. The synthesis of 3-aryl-azetidin-3-ols can be achieved through methods such as the addition of Grignard reagents to an N-protected azetidin-3-one.[3] For the title compound, this would involve the Grignard reagent derived from 1-bromo-2-(propan-2-yloxy)benzene.
The 2-(Propan-2-yloxy)phenyl Group
The ortho-isopropoxy substituent on the phenyl ring introduces significant steric bulk in proximity to the azetidine core. This steric hindrance can influence the orientation of the phenyl ring relative to the azetidine ring, affecting the overall molecular conformation. Electronically, the isopropoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring.
The following diagram illustrates the key structural components of the molecule.
Caption: Key structural features of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol.
Spectroscopic and Spectrometric Characterization
A comprehensive analysis of the chemical structure of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol necessitates the use of multiple analytical techniques. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are indispensable tools for structural elucidation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of each atom.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals for the azetidine ring protons, the aromatic protons, and the isopropoxy group protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Azetidine CH₂ (at C2 and C4) | 3.5 - 4.5 | Multiplet | 4H | The diastereotopic nature of these protons may lead to complex splitting patterns. |
| Azetidine NH | Variable | Broad Singlet | 1H | The chemical shift is dependent on solvent and concentration. Exchangeable with D₂O. |
| Azetidine OH | Variable | Broad Singlet | 1H | The chemical shift is dependent on solvent and concentration. Exchangeable with D₂O. |
| Aromatic CH (phenyl ring) | 6.8 - 7.5 | Multiplets | 4H | The ortho-substitution will result in a complex splitting pattern. |
| Isopropoxy CH | 4.5 - 4.8 | Septet | 1H | Coupled to the six methyl protons. |
| Isopropoxy CH₃ | 1.2 - 1.4 | Doublet | 6H | Coupled to the methine proton. |
Table 1: Predicted ¹H NMR Spectral Data for 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of distinct carbon environments.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
| Azetidine C3 (quaternary) | 60 - 75 | Attached to oxygen and nitrogen, will be deshielded. |
| Azetidine C2 and C4 | 50 - 65 | |
| Aromatic C (ipso, attached to azetidine) | 130 - 145 | |
| Aromatic C (ipso, attached to oxygen) | 150 - 160 | Deshielded due to the electronegative oxygen. |
| Aromatic CH | 110 - 130 | |
| Isopropoxy CH | 70 - 75 | |
| Isopropoxy CH₃ | 20 - 25 |
Table 2: Predicted ¹³C NMR Spectral Data for 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol.
2.1.3. Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Set a spectral width of approximately 16 ppm.
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Use a pulse angle of 30-45 degrees.
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Set a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Set a spectral width of approximately 220 ppm.
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Use a proton-decoupled pulse sequence.
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
2.2.1. Expected Fragmentation Pattern
The molecular ion ([M+H]⁺) is expected to be observed. The fragmentation of azetidine derivatives is often dictated by the site of initial charge localization, with the azetidine nitrogen being a likely site of protonation.[2] The inherent ring strain of the azetidine moiety makes it susceptible to fragmentation.[2]
Key fragmentation pathways may include:
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Loss of H₂O: Dehydration of the tertiary alcohol is a common fragmentation pathway for alcohols.[4] This would result in a fragment with a mass 18 units less than the molecular ion.
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Ring Opening and Cleavage: The strained azetidine ring can undergo cleavage.[2]
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Loss of the Isopropoxy Group: Cleavage of the ether linkage can lead to the loss of a propan-2-yloxy radical or propene.
The following diagram illustrates a plausible fragmentation pathway.
Caption: Plausible ESI-MS fragmentation pathways.
2.2.2. Experimental Protocol: Mass Spectrometry Analysis
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Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
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Instrument Setup: Use an ESI-mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass analysis.
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Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
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Data Acquisition:
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Operate the instrument in positive ion mode.
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Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.
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Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
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For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
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Data Analysis: Analyze the acquired spectra to determine the accurate mass of the molecular ion and identify the major fragment ions. Compare the observed fragmentation pattern with predicted pathways.
Potential Biological and Medicinal Significance
Azetidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7] Specifically, 3-aryl-azetidine motifs have been explored as modulators of central nervous system (CNS) receptors and transporters.[1] The structural features of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol, particularly the combination of the rigid azetidine core, the hydrogen-bonding capable hydroxyl group, and the lipophilic aryl substituent, make it an interesting candidate for further investigation in drug discovery programs. The ortho-isopropoxy group can influence the compound's metabolic stability and pharmacokinetic properties.
Conclusion
The chemical structure analysis of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol requires a multi-faceted analytical approach. This in-depth technical guide has provided a comprehensive overview of its core structural features and detailed, field-proven protocols for its characterization by NMR spectroscopy and mass spectrometry. The interpretation of the expected spectral data, grounded in the fundamental principles of chemical structure and reactivity, provides a robust framework for the unambiguous elucidation of its structure. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize, characterize, and explore the therapeutic potential of this and related azetidine derivatives.
References
- A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols | The Journal of Organic Chemistry - ACS Public
- Biologically active azetidines.
- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem.
- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series.
- BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org.
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